molecular formula C12H14FNO B13321475 1-(2-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

1-(2-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Cat. No.: B13321475
M. Wt: 207.24 g/mol
InChI Key: PJFDRMJIHIURQW-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that belongs to the class of ketones. It features a fluorophenyl group and a pyrrolidine ring, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions may include:

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
  • 1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
  • 1-(2-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Uniqueness

1-(2-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C12H14FNO/c13-11-6-2-1-5-10(11)12(15)8-9-4-3-7-14-9/h1-2,5-6,9,14H,3-4,7-8H2

InChI Key

PJFDRMJIHIURQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=CC=C2F

Origin of Product

United States

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